REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH2:19][CH3:20])=[O:6]
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Name
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|
Quantity
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9.71 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
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|
Quantity
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1.6 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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' heating
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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DISTILLATION
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Details
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After distilling the solvent off, water and tert-butyl methyl ether
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Type
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ADDITION
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Details
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were added to the residue
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Type
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EXTRACTION
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Details
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The organic layer was extracted
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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DISTILLATION
|
Details
|
Distilling the solvent off, 7.40 g of the title compound
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Type
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CUSTOM
|
Details
|
was obtained
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)OCC)C=CC1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |